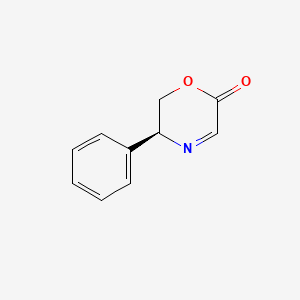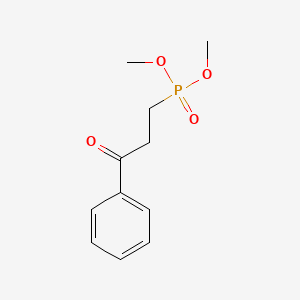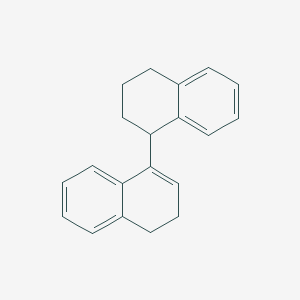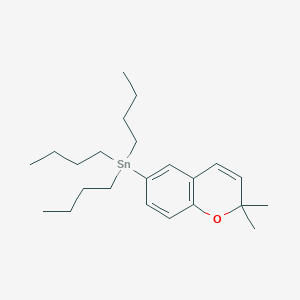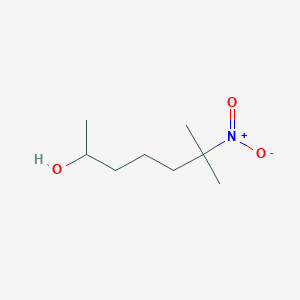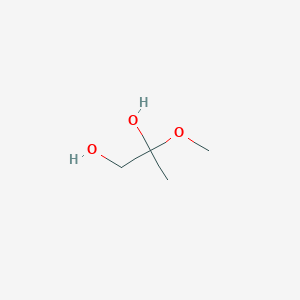![molecular formula C18H22N4O4P2 B15162823 2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide CAS No. 142875-28-3](/img/structure/B15162823.png)
2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[73003,7]dodecane 2,8-dioxide is a complex heterocyclic compound that features a unique tricyclic structure incorporating nitrogen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phenoxy and phosphoric groups in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorus compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,8-Diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide involves its interaction with molecular targets through its phenoxy and phosphoric groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diphenoxy-2,8-dithioxo-1,3,7,9-tetraaza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane: Similar structure but with sulfur atoms instead of oxygen.
Pentafluoro(phenoxy)cyclotriphosphazene: Contains a similar phosphorus-nitrogen framework but with different substituents.
Uniqueness
2,8-Diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide is unique due to its specific combination of phenoxy and phosphoric groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
142875-28-3 |
|---|---|
Fórmula molecular |
C18H22N4O4P2 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide |
InChI |
InChI=1S/C18H22N4O4P2/c23-27(25-17-9-3-1-4-10-17)19-13-7-15-21(19)28(24,22-16-8-14-20(22)27)26-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clave InChI |
DENDBVNPBMSCEW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2N(C1)P(=O)(N3CCCN3P2(=O)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
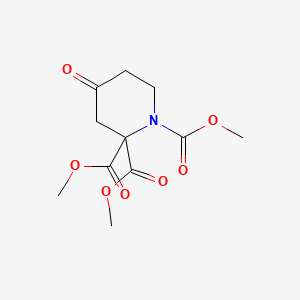
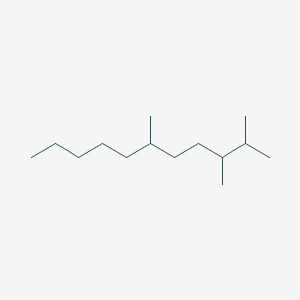
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
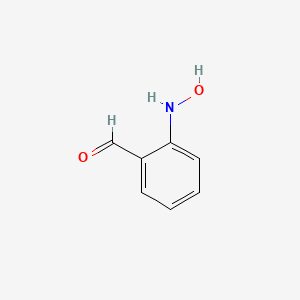
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)
